4-tert-butyl-N'-{6-[2-(4-tert-butylbenzoyl)hydrazino]-6-oxohexanoyl}benzohydrazide
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Overview
Description
N’~1~,N’~6~-bis[(4-tert-butylphenyl)carbonyl]hexanedihydrazide is a chemical compound known for its unique structure and properties It is characterized by the presence of two tert-butylphenyl groups attached to a hexanedihydrazide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~6~-bis[(4-tert-butylphenyl)carbonyl]hexanedihydrazide typically involves the reaction of hexanedihydrazide with 4-tert-butylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of N’~1~,N’~6~-bis[(4-tert-butylphenyl)carbonyl]hexanedihydrazide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N’~1~,N’~6~-bis[(4-tert-butylphenyl)carbonyl]hexanedihydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of the tert-butylphenyl groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N’~1~,N’~6~-bis[(4-tert-butylphenyl)carbonyl]hexanedihydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N’~1~,N’~6~-bis[(4-tert-butylphenyl)carbonyl]hexanedihydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4,4’-Di-tert-butylbiphenyl: Known for its use in organic synthesis and catalysis.
N,N’-Dimethyl-1,6-hexanediamine: Used in polymer chemistry and material science.
Uniqueness
N’~1~,N’~6~-bis[(4-tert-butylphenyl)carbonyl]hexanedihydrazide stands out due to its unique structure, which imparts specific chemical and physical properties
Properties
Molecular Formula |
C28H38N4O4 |
---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
1-N',6-N'-bis(4-tert-butylbenzoyl)hexanedihydrazide |
InChI |
InChI=1S/C28H38N4O4/c1-27(2,3)21-15-11-19(12-16-21)25(35)31-29-23(33)9-7-8-10-24(34)30-32-26(36)20-13-17-22(18-14-20)28(4,5)6/h11-18H,7-10H2,1-6H3,(H,29,33)(H,30,34)(H,31,35)(H,32,36) |
InChI Key |
QPNDLVNEOQZWCU-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NNC(=O)CCCCC(=O)NNC(=O)C2=CC=C(C=C2)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NNC(=O)CCCCC(=O)NNC(=O)C2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
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